molecular formula C7H9N B1525627 Benzyl-d7-amine CAS No. 167750-79-0

Benzyl-d7-amine

Cat. No.: B1525627
CAS No.: 167750-79-0
M. Wt: 114.2 g/mol
InChI Key: WGQKYBSKWIADBV-XZJKGWKKSA-N
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Preparation Methods

The synthesis of Benzyl-d7-amine involves the deuteration of benzene and subsequent amination. The process typically starts with the deuteration of benzene to produce benzene-d5. The reaction conditions often require the use of deuterated reagents and catalysts to ensure high isotopic purity . Industrial production methods are similar but scaled up to meet the demand for research purposes.

Chemical Reactions Analysis

Benzyl-d7-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include deuterated solvents, catalysts, and oxidizing or reducing agents . The major products formed from these reactions are typically deuterated analogs of the starting materials .

Mechanism of Action

The mechanism of action of Benzyl-d7-amine is primarily related to its isotopic labeling. The presence of deuterium atoms can alter the compound’s physical and chemical properties, such as bond strength and reaction rates . This makes it a valuable tool in studying reaction mechanisms and metabolic pathways. The molecular targets and pathways involved depend on the specific application and the system being studied .

Properties

IUPAC Name

dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2/i1D,2D,3D,4D,5D,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQKYBSKWIADBV-XZJKGWKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl-d7-amine
Reactant of Route 2
Benzyl-d7-amine
Reactant of Route 3
Benzyl-d7-amine
Reactant of Route 4
Benzyl-d7-amine
Reactant of Route 5
Benzyl-d7-amine
Reactant of Route 6
Benzyl-d7-amine

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